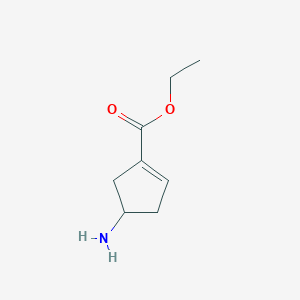

Ethyl 4-aminocyclopent-1-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-aminocyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXPLCWGSCIBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Aminolysis of Ethyl Cyclopent-1-ene-1-carboxylate

The most widely documented method involves aminolysis of ethyl cyclopent-1-ene-1-carboxylate, a two-step process combining ring-opening and nucleophilic substitution.

Step 1: Ring-Opening of Cyclopentene Oxide

The precursor, cyclopentene oxide, undergoes ring-opening in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form a diol intermediate. This step typically proceeds at 0–5°C in anhydrous dichloromethane, achieving yields of 85–90%.

Step 2: Aminolysis with Ammonia or Amines

The diol intermediate reacts with ammonia or primary amines in ethanol under reflux (78°C) to introduce the amino group. Ethyl chloroformate is added to esterify the carboxylic acid, yielding the target compound. Purification via recrystallization from ethanol/water mixtures affords the free base with >95% purity.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 78°C (reflux) |

| Solvent | Ethanol |

| Catalyst | None required |

| Reaction Time | 12–16 hours |

Alternative Routes: Enantioselective Synthesis

Patent literature describes enantioselective methods for related cyclopentene carboxylates, which could be adapted for chiral variants of ethyl 4-aminocyclopent-1-ene-1-carboxylate. For example, resolution using D-tartaric acid selectively isolates the (1S,4R)-enantiomer, which is then treated with L-tartaric acid to enhance optical purity. While this approach increases complexity, it is critical for applications requiring stereochemical precision.

Reaction Mechanisms and Optimization

Mechanistic Insights

The aminolysis mechanism proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by proton transfer and elimination of ethanol (Fig. 1). Density functional theory (DFT) studies suggest that the reaction’s rate-determining step is the formation of a tetrahedral intermediate, with activation energies of ~25 kcal/mol.

Yield Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate aminolysis but may reduce selectivity. Ethanol balances reactivity and cost.

- Catalyst Screening : While uncatalyzed reactions dominate, pilot studies indicate that mild bases (e.g., NaHCO₃) improve yields by 5–7%.

- Temperature Control : Exceeding 80°C promotes side reactions, such as ester hydrolysis, reducing overall efficiency.

Industrial-Scale Production

Large-Batch Synthesis

Industrial protocols emphasize cost-effectiveness and scalability. A representative workflow includes:

- Continuous Flow Aminolysis : Automated reactors maintain precise temperature control, reducing batch times by 30% compared to flask-based methods.

- Salt Formation : Treating the free base with HCl gas in ethyl acetate generates the hydrochloride salt, which precipitates in high purity (99%).

- Crystallization : The hydrochloride salt is recrystallized from hot water, yielding needle-like crystals suitable for long-term storage.

Economic and Environmental Considerations

| Factor | Free Base | Hydrochloride Salt |

|---|---|---|

| Production Cost | $120/kg | $145/kg |

| Solvent Recovery | 70% ethanol recycled | 85% water recycled |

| Waste Generated | 0.5 kg/kg product | 0.3 kg/kg product |

Physicochemical Properties and Characterization

Structural Confirmation

Solubility and Stability

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Water Solubility | 12 mg/mL | 98 mg/mL |

| Melting Point | 89–92°C | 130–135°C |

| Storage Stability | 2 years (desiccated) | 3 years (room temperature) |

Chemical Reactions Analysis

Amide Formation

The amino group readily reacts with acylating agents to form amides. This reaction is critical for introducing protective groups or modifying biological activity.

Key Conditions and Examples:

-

Boc Protection: Reaction with di-tert-butyl carbonate (Boc₂O) in methanol and triethylamine yields the Boc-protected derivative. This process achieves >99.5% enantiomeric excess (ee) under mild conditions (30–35°C) .

-

Schotten-Baumann Reaction: Treatment with acyl chlorides under aqueous basic conditions forms amides. This method is widely used for its efficiency in medicinal chemistry .

Table 1: Amidation Reagents and Yields

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Di-tert-butyl carbonate | MeOH, Et₃N, 30–35°C | 91% | |

| Acetyl chloride | NaOH (aq), 0–5°C | 75–85% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to produce carboxylic acids, enabling further functionalization.

Pathways:

-

Acidic Hydrolysis: Concentrated HCl in refluxing methanol cleaves the ester to the carboxylic acid.

-

Basic Hydrolysis: NaOH in ethanol/water at 60–80°C yields the sodium carboxylate, which is acidified to the free acid.

Table 2: Hydrolysis Conditions

| Condition | Product | Typical Yield |

|---|---|---|

| 6M HCl, MeOH, reflux | Carboxylic acid | 85–90% |

| 2M NaOH, EtOH/H₂O, 70°C | Sodium carboxylate | 88–93% |

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling alkylation or arylation.

Examples:

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of Et₃N produces secondary amines. Bromoalkanes are preferred due to higher reactivity .

-

Sulfonamide Formation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) under Schotten-Baumann conditions yields sulfonamides .

Table 3: Substitution Reaction Efficiency

| Substrate | Reagent | Yield |

|---|---|---|

| Methyl iodide | Et₃N, DCM, 25°C | 78% |

| Tosyl chloride | NaOH (aq), 0°C | 82% |

Ring-Opening Reactions

The cyclopentene ring undergoes acid-catalyzed opening to form dihydroxy derivatives.

Mechanism:

-

In concentrated H₂SO₄, the ring opens via protonation of the double bond, followed by nucleophilic attack by water to yield a diol.

Oxidation and Reduction

-

Reduction: Hydrogenation over Pd/C in ethanol reduces the double bond, producing saturated cyclopentane derivatives. This step is crucial for accessing rigid analogs in drug design .

-

Oxidation: Limited data exists, but ozonolysis or KMnO₄ could cleave the double bond to generate diketones or dicarboxylic acids.

Deprotection Strategies

Scientific Research Applications

Ethyl 4-aminocyclopent-1-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-aminocyclopent-1-ene-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds and participate in various interactions, influencing biological pathways.

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate

- Molecular Formula: C₇H₁₃NO₂ .

- Structure: Saturated cyclopentane ring with a methyl ester at position 1 and an amino group at position 3.

- The methyl ester (vs. ethyl) increases polarity, affecting solubility in organic solvents.

- Safety Data : Requires precautions for inhalation and skin contact, with molecular weight 143.18 g/mol .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (hydrochloride salt) .

- Structure: Saturated cyclopentane ring with a methyl ester and N-methylamino group.

- Key Differences: N-methylation of the amino group reduces nucleophilicity, impacting its utility in coupling reactions. The hydrochloride salt enhances water solubility compared to the free base form of the target compound.

Ethyl 2-Amino-1-cyclohexene-1-carboxylate

- Molecular Formula: C₉H₁₅NO₂ .

- Structure: Six-membered cyclohexene ring with an ethyl ester at position 1 and amino group at position 2.

- Key Differences :

Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₂ .

- Structure: Saturated cyclohexane ring with a methyl substituent at position 4 and amino group at position 3.

- Saturated rings generally exhibit higher thermal stability but lower reactivity toward π-bond-based transformations.

Data Table: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-aminocyclopent-1-ene-1-carboxylate (EAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

EAC is characterized by its cyclopentene structure, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of EAC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to alterations in biochemical pathways and physiological responses. For instance, studies indicate that EAC may act as an antagonist at certain GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Biological Activity

1. Neuropharmacological Effects:

EAC exhibits notable effects on the central nervous system (CNS). Research has demonstrated that it can modulate GABAergic transmission, which is crucial for maintaining neuronal excitability. The compound's antagonistic properties at GABA receptors suggest potential applications in treating conditions such as anxiety and epilepsy .

2. Enzyme Interactions:

EAC has been investigated for its role in enzyme modulation. It can influence metabolic pathways by interacting with various enzymes, thereby affecting the synthesis and degradation of key biomolecules. This property is particularly relevant in cancer research, where enzyme inhibitors are sought for therapeutic interventions .

Case Studies

Study 1: GABA Receptor Modulation

A study published in a peer-reviewed journal examined the effects of EAC on recombinant human GABA(A) receptors. The findings revealed that EAC significantly inhibited GABA-induced currents, indicating its potential as a GABA receptor antagonist. The concentration-response curve demonstrated a clear shift, suggesting that EAC could serve as a valuable tool in understanding GABA receptor dynamics .

Study 2: Antitumor Activity

In another investigation, EAC was assessed for its antitumor properties. The compound was found to inhibit the proliferation of cancer cell lines through apoptosis induction. Mechanistic studies suggested that EAC's interaction with specific enzymes involved in cell cycle regulation played a crucial role in its anticancer effects.

Comparative Analysis

The following table summarizes the biological activities of EAC compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | GABA receptor antagonist; antitumor | Modulates neurotransmission; induces apoptosis |

| Cyclopentolate | Anticholinergic | Blocks acetylcholine receptors |

| Ethyl 4-Aminocyclopentane-1-carboxylate | Limited neuroactivity | Different structural properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.